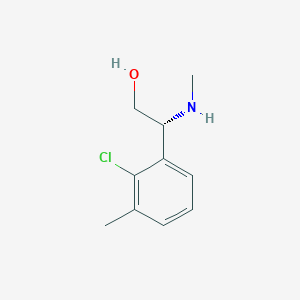
(R)-2-(2-Chloro-3-methylphenyl)-2-(methylamino)ethan-1-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-2-(2-Chloro-3-methylphenyl)-2-(methylamino)ethan-1-OL is a chiral compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and pharmacology. The presence of a chiral center makes it an interesting subject for stereochemical studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(2-Chloro-3-methylphenyl)-2-(methylamino)ethan-1-OL typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-chloro-3-methylbenzaldehyde and methylamine.
Formation of Intermediate: The aldehyde group of 2-chloro-3-methylbenzaldehyde is reacted with methylamine to form an imine intermediate.
Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride to form the desired amine.
Chiral Resolution: The racemic mixture is resolved using chiral chromatography or other chiral resolution techniques to obtain the ®-enantiomer.
Industrial Production Methods
Industrial production methods may involve optimized reaction conditions, such as higher temperatures and pressures, to increase yield and efficiency. Catalysts and automated systems are often used to streamline the process.
Análisis De Reacciones Químicas
Types of Reactions
®-2-(2-Chloro-3-methylphenyl)-2-(methylamino)ethan-1-OL can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can further modify the amine group.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while substitution may introduce different functional groups.
Aplicaciones Científicas De Investigación
Chemistry
Stereochemistry: The compound is used in studies related to stereochemistry and chiral resolution.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Studies: The compound can be used to study enzyme interactions and inhibition.
Medicine
Industry
Chemical Manufacturing: Used in the production of various chemicals and intermediates.
Mecanismo De Acción
The mechanism of action of ®-2-(2-Chloro-3-methylphenyl)-2-(methylamino)ethan-1-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The exact pathways depend on its application, whether in medicinal chemistry or other fields.
Comparación Con Compuestos Similares
Similar Compounds
(S)-2-(2-Chloro-3-methylphenyl)-2-(methylamino)ethan-1-OL: The enantiomer of the compound.
2-(2-Chloro-3-methylphenyl)-2-(methylamino)ethanol: A similar compound without the chiral center.
Uniqueness
The ®-enantiomer may exhibit different biological activity and properties compared to its (S)-enantiomer, making it unique in its applications and effects.
Propiedades
Fórmula molecular |
C10H14ClNO |
|---|---|
Peso molecular |
199.68 g/mol |
Nombre IUPAC |
(2R)-2-(2-chloro-3-methylphenyl)-2-(methylamino)ethanol |
InChI |
InChI=1S/C10H14ClNO/c1-7-4-3-5-8(10(7)11)9(6-13)12-2/h3-5,9,12-13H,6H2,1-2H3/t9-/m0/s1 |
Clave InChI |
RQDOSRSLRLZFIM-VIFPVBQESA-N |
SMILES isomérico |
CC1=C(C(=CC=C1)[C@H](CO)NC)Cl |
SMILES canónico |
CC1=C(C(=CC=C1)C(CO)NC)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1R,2S)-1-Amino-1-[2-chloro-3-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B13055597.png)

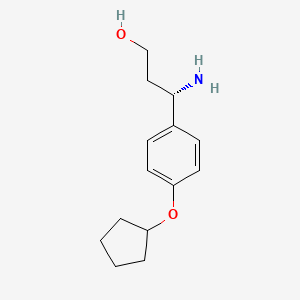

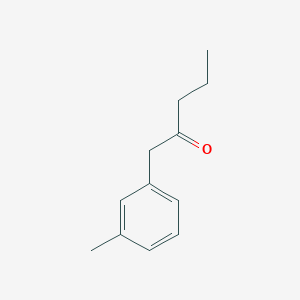
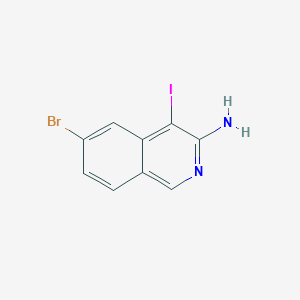

![methyl3-{2-[N'-methyl(4-methoxyphenyl)hydrazinesulfonyl]acetamido}thiophene-2-carboxylate](/img/structure/B13055637.png)
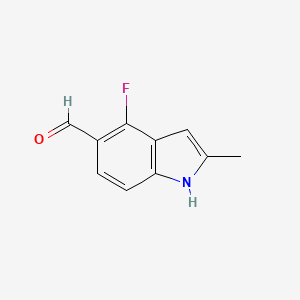

![1-(5-Vinylpyridin-2-YL)-1H-pyrrolo[2,3-C]pyridine](/img/structure/B13055667.png)
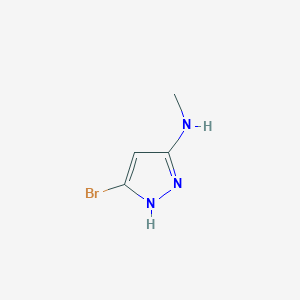
![6-Vinylimidazo[1,2-B]pyridazine](/img/structure/B13055674.png)
![4-[2-(Benzenesulfonyl)-2-chloroethyl]morpholinehydrochloride](/img/structure/B13055675.png)
